molecular formula C6H9BF3KO B13550135 Potassium trifluoro(5-oxaspiro[2.4]heptan-1-YL)borate

Potassium trifluoro(5-oxaspiro[2.4]heptan-1-YL)borate

Cat. No.: B13550135
M. Wt: 204.04 g/mol
InChI Key: ZNAXMDITSCQDJO-UHFFFAOYSA-N
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Description

Potassium trifluoro(5-oxaspiro[2.4]heptan-1-yl)borate is a chemical compound with the molecular formula C6H9BF3KO. It is a boron-containing compound that has gained attention in various fields of scientific research due to its unique structural and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(5-oxaspiro[2.4]heptan-1-yl)borate typically involves the reaction of a boron-containing precursor with a trifluoromethylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or other suitable methods .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(5-oxaspiro[2.4]heptan-1-yl)borate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of substituted borates .

Scientific Research Applications

Potassium trifluoro(5-oxaspiro[2.4]heptan-1-yl)borate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium trifluoro(5-oxaspiro[2.4]heptan-1-yl)borate is unique due to its specific spirocyclic structure, which imparts distinct chemical reactivity and stability. This uniqueness makes it particularly valuable in applications requiring precise control over reaction outcomes .

Properties

Molecular Formula

C6H9BF3KO

Molecular Weight

204.04 g/mol

IUPAC Name

potassium;trifluoro(5-oxaspiro[2.4]heptan-2-yl)boranuide

InChI

InChI=1S/C6H9BF3O.K/c8-7(9,10)5-3-6(5)1-2-11-4-6;/h5H,1-4H2;/q-1;+1

InChI Key

ZNAXMDITSCQDJO-UHFFFAOYSA-N

Canonical SMILES

[B-](C1CC12CCOC2)(F)(F)F.[K+]

Origin of Product

United States

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